4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Organic Dye Applications
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, closely related to the structure of interest, have been synthesized and investigated for their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, showcasing a large Stokes shift and high absolute quantum yields. Such properties suggest potential applications in the field of large Stokes shift organic dyes, useful in various scientific and industrial applications including sensors, fluorescent markers, and more. The ability to tune the emission according to the electronic features of substituents adds to their versatility (Marchesi, Ardizzoia, & Brenna, 2019).
Catalysis and Reaction Mechanisms
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This compound's mechanism, while structurally distinct, provides insight into how nitrogen-containing hydrochlorides can act as catalysts in organic synthesis. The detailed investigation of this mechanism showcases the potential of using similar compounds for catalytic applications in synthesizing various organic molecules (Liu, Ma, Liu, & Wang, 2014).
Environmental and Biological Implications
Research on phenolic compounds, including those structurally related to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, indicates their strong environmental impact, found in food, drinking water, and air. Studies on low concentrations of similar compounds have shown DNA base oxidation in human lymphocytes, highlighting the potential environmental and biological effects that need consideration in any application of phenolic chemicals (Michałowicz & Majsterek, 2010).
Synthetic Applications and Molecular Structures
The synthesis and crystal structure of compounds similar to this compound have been extensively studied, revealing insights into their chemical reactivity and potential applications in synthetic chemistry. For example, the synthesis of Schiff base compounds and their characterization through elemental analysis, IR spectra, and single-crystal X-ray diffraction provide a foundation for understanding how these compounds can be used in various chemical syntheses and applications (Wang, Nong, Sht, & Qi, 2008).
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZFANLOBAXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585845 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90684-15-4 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.